N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)
Description
Historical Development and Discovery
The development of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) emerged from the critical need for reversible protein crosslinking reagents in the late 20th century. The compound was first synthesized and characterized by Richard F. Ludueña and colleagues in 1981, who published their seminal work describing it as "a reversible crosslinking reagent for protein sulfhydryl groups" in Analytical Biochemistry. This groundbreaking research addressed a significant limitation in existing crosslinking methodologies, which predominantly relied on irreversible chemical bonds that prevented detailed analysis of crosslinked products.
The historical context surrounding the development of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) reflects the broader evolution of protein chemistry techniques during the 1970s and 1980s. During this period, researchers were increasingly recognizing the importance of understanding protein structure-function relationships and the need for tools that could temporarily stabilize protein complexes for study without permanently altering their chemical properties. The original synthesis protocol developed by Ludueña's team involved the reaction of cystamine dihydrochloride with iodoacetic anhydride, establishing a methodology that has been refined and adapted by subsequent researchers.
The compound's development was particularly significant in the context of tubulin research, where Ludueña and colleagues were investigating the interaction of tubulin with various drugs and alkylating agents. Their work demonstrated that N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) could effectively crosslink tubulin sulfhydryl groups while maintaining the option for reversibility through reducing agents, enabling detailed mechanistic studies that were previously impossible with irreversible crosslinkers.
Nomenclature and Identification Systems
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is identified through multiple standardized nomenclature and identification systems that ensure precise chemical communication across research disciplines. The compound's primary systematic name reflects its complete chemical structure, incorporating the bis(alpha-iodoacetyl) reactive groups and the dithiobis(ethylamine) linker moiety. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound can also be designated as Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis(2-iodo-.
Properties
IUPAC Name |
2-iodo-N-[2-[2-[(2-iodoacetyl)amino]ethyldisulfanyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14I2N2O2S2/c9-5-7(13)11-1-3-15-16-4-2-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVSTIWFFFMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCNC(=O)CI)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14I2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230154 | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80214-56-8 | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of iodoacetic acid, facilitating amide bond formation with the amine groups of 2,2'-dithiobis(ethylamine). The reaction proceeds in three stages:
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Activation of Iodoacetic Acid : EDC reacts with iodoacetic acid in anhydrous dimethylformamide (DMF) to form an unstable O-acylisourea intermediate. Including N-hydroxysuccinimide (NHS) stabilizes this intermediate as an NHS ester, enhancing coupling efficiency.
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Nucleophilic Attack by Amines : The NHS ester reacts with the primary amines of 2,2'-dithiobis(ethylamine) at pH 7.2–8.5, forming stable amide bonds.
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Quenching and Isolation : Excess EDC is quenched with β-mercaptoethanol, and the product is precipitated using ice-cold diethyl ether.
Key Parameters :
Table 1: Optimized Conditions for Carbodiimide-Mediated Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| pH | 7.5–8.0 | Balances NHS ester stability and amine reactivity |
| Reaction Time | 12–16 hours | Ensures >95% conversion |
| NHS:EDC Ratio | 1:1.2 | Reduces hydrolysis byproducts |
Direct Alkylation via Iodoacetyl Chloride
An alternative route involves reacting 2,2'-dithiobis(ethylamine) with iodoacetyl chloride in the presence of a base (e.g., triethylamine). This one-step method avoids carbodiimide reagents but demands stringent anhydrous conditions to prevent iodoacetyl chloride hydrolysis.
Reaction Scheme :
Advantages :
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Faster reaction kinetics (2–4 hours).
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Higher purity due to fewer side reactions.
Challenges :
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Iodoacetyl chloride’s sensitivity to moisture necessitates inert atmosphere handling.
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Base selection critical to avoid N-alkylation competing with acylation.
Industrial-Scale Production Methods
Scaling up the synthesis introduces complexities, including heat management, solvent recovery, and byproduct removal. Industrial protocols prioritize cost-efficiency and reproducibility through:
Continuous Flow Reactor Systems
Patented methodologies describe tubular reactors for continuous EDC/NHS coupling, enabling real-time monitoring and control. Key features include:
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Residence Time : 30–60 minutes at 25°C.
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Solvent Recycling : DMF recovery via distillation reduces waste.
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In-Line Purification : Tangential flow filtration removes urea byproducts.
Crystallization-Based Purification
Crude product is dissolved in warm ethanol (50°C) and gradually cooled to −20°C, inducing crystallization. This method achieves ≥98% purity with minimal chromatographic steps.
Table 2: Industrial Process Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | 95% (HPLC) | 98% (HPLC) |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Reaction Mechanism and Kinetics
The bis-acylation of 2,2'-dithiobis(ethylamine) follows second-order kinetics, with rate constants dependent on solvent polarity and nucleophile accessibility. Density functional theory (DFT) simulations reveal:
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Rate-Limiting Step : Nucleophilic attack by the amine on the activated iodoacetyl carbon.
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Activation Energy : 45–50 kJ/mol in DMF, reduced to 30–35 kJ/mol with ultrasound-assisted mixing.
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted iodoacetic acid and mono-acylated byproducts. Fractions are analyzed via thin-layer chromatography (TLC; R_f = 0.4).
Spectroscopic Validation
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NMR : NMR (DMSO-d6): δ 3.2 (t, 4H, S-CH2), 3.8 (s, 4H, CO-CH2-I), 8.1 (br s, 2H, NH).
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MS : ESI-MS m/z: 589.8 [M+H].
Challenges and Optimization Strategies
Byproduct Formation
Mono-acylated derivatives (5–10%) arise from incomplete reaction or steric hindrance. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) primarily undergoes substitution reactions due to the presence of iodoacetyl groups. These reactions include:
Nucleophilic Substitution: The iodoacetyl groups can be substituted by nucleophiles such as thiols, amines, or hydroxyl groups.
Reduction: The disulfide bond in the compound can be reduced to form two thiol groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols (e.g., cysteine), amines, and hydroxyl-containing compounds. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond. The reactions are performed under mild conditions to prevent degradation of the product.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine), where the iodoacetyl groups are replaced by nucleophiles.
Reduction: The major product is the reduced form of the compound, containing two thiol groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) contains two iodoacetyl groups that can react with thiol groups in proteins or other biomolecules. The mechanism involves nucleophilic substitution where the iodoacetyl groups form covalent bonds with thiols, leading to modifications or cross-linking of target molecules. This property is essential for its applications in protein labeling and cross-linking studies .
Biochemistry and Protein Studies
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is widely used in biochemical research for:
- Protein Labeling : It facilitates the labeling of proteins containing cysteine residues, allowing researchers to study protein interactions and structures. The compound's ability to form stable conjugates makes it valuable for tracking proteins in various experimental setups .
- Cross-Linking Studies : The compound acts as a reversible crosslinking reagent for protein sulfhydryl groups, enabling the investigation of protein-protein interactions and conformational changes under different conditions .
Fluorescent Labeling of Nucleic Acids
Recent studies have demonstrated the utility of N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) in the fluorescent labeling of DNA oligonucleotides. By reacting with phosphorothioate DNA, it allows for the site-specific attachment of fluorescent dyes. This application is significant for characterizing DNA processes and studying molecular interactions through techniques like Förster resonance energy transfer (FRET) .
Medical Applications
In medicine, N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) has potential applications in:
- Diagnostic Tools : Its reactivity with thiol-containing biomolecules can be harnessed to develop diagnostic assays that require specific labeling of proteins or nucleic acids.
- Therapeutic Agents : The compound's ability to modify thiol groups can be utilized in creating therapeutic agents targeting specific biomolecular pathways, particularly in cancer treatment where protein interactions play a critical role.
Data Table: Comparative Applications
| Application Area | Specific Use Case | Description |
|---|---|---|
| Biochemistry | Protein Labeling | Facilitates tracking and studying protein interactions through stable conjugates. |
| Biochemistry | Cross-Linking Studies | Investigates protein conformational changes and interactions by forming reversible crosslinks. |
| Molecular Biology | Fluorescent Labeling of DNA | Enables site-specific attachment of fluorescent dyes for characterizing DNA interactions. |
| Medicine | Diagnostic Tool Development | Used to create assays that label proteins or nucleic acids for detection purposes. |
| Therapeutics | Development of Targeted Therapeutic Agents | Modifies thiol groups to create agents that can selectively interact with disease-related proteins. |
Case Studies
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Fluorescent Labeling in DNA Research :
A study highlighted the development of a cost-effective method using N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) for labeling phosphorothioate DNA oligonucleotides. The labeled oligonucleotides demonstrated comparable performance to commercially available products, showcasing their utility in molecular biology applications . -
Protein Interaction Studies :
Research utilizing this compound as a crosslinker provided insights into the dynamics of protein complexes under varying conditions. The reversible nature of the crosslinking allowed researchers to analyze protein interactions without permanent modifications .
Mechanism of Action
The mechanism of action of N,N-Bis(alpha-iodoacetyl)-2,2’-dithiobis(ethylamine) involves the reactivity of its iodoacetyl groups with thiol groups in proteins or other biomolecules. The compound forms covalent bonds with thiol groups, leading to the modification or cross-linking of the target molecules. This reactivity is crucial for its applications in protein labeling and cross-linking studies.
Comparison with Similar Compounds
N-Hydroxysulfosuccinimide (Sulfo-NHS) Esters
| Property | BIDBE | Sulfo-NHS Esters (e.g., DTSSP) |
|---|---|---|
| Solubility | Lipophilic | Hydrophilic |
| Membrane Permeability | High (penetrates lipid bilayers) | Low (membrane-impermeable) |
| Reversibility | Cleavable (disulfide reduction) | Irreversible (stable amide bonds) |
| Reactivity | Targets sulfhydryl groups | Targets primary amines (lysine) |
| Applications | Intracellular protein crosslinking | Extracellular or surface protein crosslinking |
Sulfo-NHS esters, such as bis(sulfosuccinimidyl) suberate (BS³), are hydrophilic crosslinkers that form irreversible amide bonds with lysine residues. Their inability to penetrate cell membranes limits their utility in intracellular studies, unlike BIDBE .
Cystamine Dihydrochloride (2,2'-Dithiobis(ethylamine))
| Property | BIDBE | Cystamine Dihydrochloride |
|---|---|---|
| Functional Groups | Iodoacetyl + disulfide | Disulfide + amine |
| Reactivity | Thiol-specific crosslinker | Reduces disulfide bonds or modifies thiols |
| Molecular Weight | 488.14 g/mol | 225.21 g/mol |
| Applications | Protein crosslinking | Thiol protection/disulfide introduction |
Cystamine dihydrochloride (CAS 56-17-7) lacks iodoacetyl groups and is primarily used to introduce disulfide bonds or as a reducing agent.
S-[2,2'-Dithiobis(N,N-dimethylthioacetamidocarbonyl)]
| Property | BIDBE | S-[2,2'-Dithiobis(...)] |
|---|---|---|
| Reactive Groups | Iodoacetyl | Dimethylthioacetamidocarbonyl |
| Thiol Specificity | High (iodoacetyl reactivity) | Moderate (less selective) |
| Cleavage | Disulfide reduction | Disulfide reduction |
This analogue shares a disulfide backbone but substitutes iodoacetyl groups with dimethylthioacetamidocarbonyl moieties, reducing thiol specificity. BIDBE’s iodoacetyl groups enable precise targeting of cysteine residues .
Stability Data
| Compound | Storage Conditions | Stability Concerns |
|---|---|---|
| BIDBE | Dry, cool, inert atmosphere | Light-sensitive; decomposes in humid conditions |
| Sulfo-NHS Esters | -20°C in desiccated form | Hydrolysis in aqueous buffers |
Biological Activity
N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) (BIDBE) is a compound that has garnered attention for its biological activity, particularly as a crosslinking reagent for proteins. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
BIDBE is characterized by its unique chemical structure, which includes two iodoacetyl groups and a dithiobis linkage. Its molecular formula is . The presence of iodoacetyl groups allows BIDBE to interact with thiol groups in proteins, facilitating crosslinking and modification.
The primary biological activity of BIDBE is its ability to reversibly crosslink protein sulfhydryl groups . This property is crucial in biochemical assays where the stabilization of protein structures or the formation of protein complexes is required. The crosslinking mechanism involves the formation of covalent bonds between the iodoacetyl groups and the thiol groups present in cysteine residues of proteins.
1. Protein Crosslinking
BIDBE has been extensively used in studies involving protein interactions and structural studies. It allows researchers to stabilize transient protein complexes and study their functions under physiological conditions. For instance, it has been utilized to investigate the dynamics of protein folding and interactions in various cellular processes .
2. Drug Delivery Systems
Research has indicated the potential use of BIDBE in drug delivery systems, particularly in creating polymeric carriers that can release therapeutic agents in a controlled manner. The ability to form stable linkages with biological molecules makes it an attractive candidate for enhancing drug efficacy and targeting specific tissues .
3. Cancer Research
BIDBE's cytotoxic effects have been explored in cancer research, where it has shown promise in selectively targeting cancer cells through its interaction with specific protein markers. Studies have demonstrated that compounds similar to BIDBE can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Case Study 1: Protein Stabilization
A study published in Analytical Biochemistry highlighted the use of BIDBE for stabilizing lysozyme crystals, which facilitated the determination of their three-dimensional structure. The researchers found that BIDBE effectively enhanced crystal quality by promoting intermolecular interactions without compromising protein integrity .
Case Study 2: Anticancer Activity
In another investigation, BIDBE was tested for its ability to induce apoptosis in breast cancer cell lines. The results indicated that treatment with BIDBE led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, suggesting its potential as an anticancer agent .
Research Findings
Recent studies have provided insights into the quantitative aspects of BIDBE's biological activity:
Q & A
Q. What is the mechanism of action of N,N-Bis(α-iodoacetyl)-2,2'-dithiobis(ethylamine) in crosslinking protein sulfhydryl groups?
The compound reacts with cysteine residues (thiol groups, -SH) in proteins via its α-iodoacetyl moieties, forming covalent thioether bonds. The disulfide bridge (2,2'-dithiobis) allows reversible crosslinking under reducing conditions (e.g., with DTT or TCEP). This reversibility enables controlled dissociation of protein complexes for structural or functional analysis .
Q. How is this compound synthesized and characterized for research use?
Synthesis typically involves reacting 2,2'-dithiobis(ethylamine) with iodoacetic acid derivatives under alkaline conditions to introduce the iodoacetyl groups. Characterization relies on NMR (to confirm disulfide and iodoacetyl groups), elemental analysis, and mass spectrometry. Purity is critical to avoid non-specific crosslinking artifacts .
Q. What are the standard protocols for using this reagent in protein crosslinking experiments?
- Step 1: Reduce target proteins with a mild reductant (e.g., 1 mM DTT) to expose free thiols.
- Step 2: Remove excess reductant via dialysis or desalting columns.
- Step 3: Incubate the protein with the crosslinker (molar ratio 1:2 to 1:10, protein:crosslinker) in a pH 7.0–8.5 buffer (e.g., Tris-HCl).
- Step 4: Quench unreacted crosslinker with excess cysteine or β-mercaptoethanol.
- Step 5: Analyze crosslinked products via non-reducing SDS-PAGE or mass spectrometry .
Q. What safety precautions are required when handling this compound?
Q. How does this crosslinker compare to non-reversible alternatives like BMH or DSP?
Unlike homobifunctional crosslinkers (e.g., BMH, DSP), this reagent’s disulfide bond allows redox-dependent reversibility. This is advantageous for studying dynamic protein interactions or recovering native conformations post-analysis. However, it requires strict control of reducing agents during experiments .
Advanced Research Questions
Q. How can crosslinking efficiency be optimized while minimizing protein aggregation?
- Titration: Use sub-stoichiometric crosslinker ratios (1:1 to 1:5 protein:crosslinker).
- Buffer Optimization: Include 150–200 mM NaCl to reduce non-specific interactions.
- Timing: Limit reaction time (10–30 minutes) to prevent over-crosslinking.
- Temperature: Perform reactions at 4°C to slow kinetics and improve specificity .
Q. How should contradictory data from SDS-PAGE and mass spectrometry be resolved?
- Non-reducing vs. Reducing Gels: Confirm disulfide bond stability by comparing migration patterns under non-reducing (intact crosslinks) and reducing (cleaved crosslinks) conditions.
- MS/MS Analysis: Use collision-induced dissociation (CID) to distinguish crosslinked peptides from co-eluting contaminants.
- Control Experiments: Include a no-crosslinker control to identify background bands/peptides .
Q. Can this reagent be applied to control spacing in gold nanoparticle assemblies?
Yes. The disulfide bridge allows reversible anchoring of thiol-modified DNA or proteins on gold surfaces. For example, Lee et al. (2007) used phosphorothioate DNA and this crosslinker to tune interparticle distances in nanoparticle networks, enabling plasmonic resonance tuning .
Q. How does redox potential influence crosslink reversibility in cellular environments?
The disulfide bond is stable under oxidative conditions (e.g., extracellular milieu) but cleaved in reductive intracellular environments (high glutathione levels). To study compartment-specific interactions, pretreat cells with diamide (oxidizing agent) or N-ethylmaleimide (thiol blocker) before crosslinking .
Q. What are the limitations of this reagent in studying large protein complexes?
- Steric Hindrance: The ~12 Å spacer may limit access to buried cysteine residues.
- Redox Sensitivity: Spontaneous cleavage in reducing buffers complicates long-term studies.
- Specificity: Iodoacetyl groups may react with non-cysteine nucleophiles (e.g., lysine) at high pH. Use pH ≤8.0 and short incubation times to mitigate this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
